

Sonolisib PI3K inhibition potency comparison

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Compound Focus: Sonolisib

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Sonolisib Potency and Inhibitor Comparison

Sonolisib (also known as PX-866) is a **pan-PI3K inhibitor**, meaning it targets all class I PI3K isoforms but with varying potency [1]. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against the PI3K isoforms and compares it with other inhibitors.

Table 1: PI3K Inhibitor Potency Profiles (IC₅₀ values in nmol/L)

Inhibitor Name	Type	PIK3CA (p110α)	PIK3CB (p110β)	PIK3CD (p110δ)	PIK3CG (p110γ)	mTOR	Key Features & Notes
Sonolisib (PX-866)	Pan-PI3K	0.1 [1]	>300 [1]	2.9 [1]	1 [1]	Information Missing	Irreversible inhibitor; high potency for α, δ, γ isoforms; very low β-isoform activity [1].

Inhibitor Name	Type	PIK3CA (p110 α)	PIK3CB (p110 β)	PIK3CD (p110 δ)	PIK3CG (p110 γ)	mTOR	Key Features & Notes
Copanlisib (BAY 80-6946)	Pan-PI3K	0.5 [1]	3.7 [1]	0.7 [1]	6.6 [1]	No	Potent inhibitor of α and δ isoforms; primarily inhibits PI3K α and PI3K δ [2] [1].
Buparlisib (BKM120)	Pan-PI3K	52 [3] [1]	166 [3] [1]	116 [3] [1]	262 [3] [1]	No	Reversible inhibitor; targets all four class I isoforms [3] [1].
Pictilisib (GDC-0941)	Pan-PI3K	3 [1]	33 [1]	3 [1]	75 [1]	No	Class 1 selective inhibitor [2] [1].
Alpelisib (BYL719)	Isoform-selective (α)	4.6 [1]	1200 [1]	290 [1]	250 [1]	No	First FDA-approved α -specific inhibitor for PIK3CA-mutated breast cancer [1].
PI-103	Dual PI3K/mTOR	8.4 [4]	3 [4]	15 [4]	86 [4]	5.7 [4]	Early-generation tool compound; fast

Inhibitor Name	Type	PIK3CA (p110 α)	PIK3CB (p110 β)	PIK3CD (p110 δ)	PIK3CG (p110 γ)	mTOR	Key Features & Notes
							metabolism <i>in vivo</i> limits clinical use [4].
GSK1059615	Dual PI3K/mTOR	0.4 [4]	0.6 [4]	2 [4]	5 [4]	12 [4]	Reversible, pan-PI3K and pan-mTOR inhibitor [4].

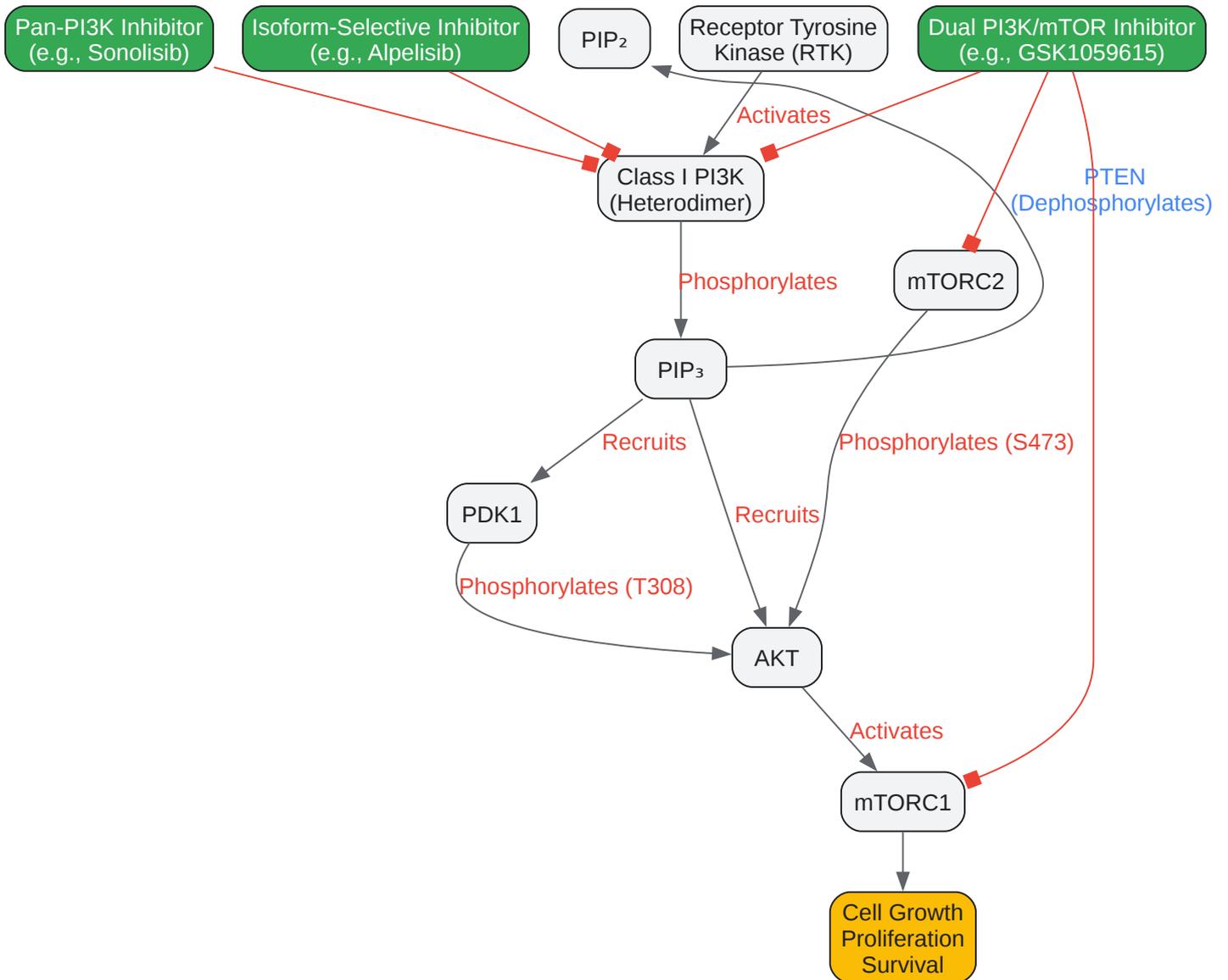
Experimental Context for Potency Data

The IC₅₀ values in the table are typically determined through **biochemical kinase assays**.

- **General Methodology:** These assays directly measure a compound's ability to inhibit the kinase activity of purified, recombinant PI3K protein subunits. The reaction mixture includes the PI3K enzyme, its lipid substrate (PIP₂), and ATP. The rate of formation of the product (PIP₃) is quantified in the presence of varying concentrations of the inhibitor to determine the IC₅₀ [4].
- **Specific Case of Sonolisib:** The provided data for **Sonolisib** originates from this type of biochemical assay. Its unique profile shows it is a highly potent inhibitor of the p110 α , p110 δ , and p110 γ isoforms but has very weak activity against the p110 β isoform [1]. **Sonolisib** is also characterized as an **irreversible covalent inhibitor**, which contributes to its sustained target engagement [1].

PI3K Pathway and Inhibitor Mechanism

To contextualize the data, the diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the inhibition points of the different drug classes.



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Research Implications and Comparisons

- **Sonolisib's Profile:** Its high potency against p110 α and negligible activity against p110 β is a distinctive feature that may translate to a different efficacy and toxicity profile compared to other pan-PI3K inhibitors [1].
- **Therapeutic Evolution:** The field is moving towards **greater selectivity** to mitigate toxicity. This includes isoform-specific inhibitors (like Alpelisib) and a new generation of **mutant-selective allosteric PI3K α inhibitors** (e.g., RLY-2608) designed to target cancer-associated PIK3CA mutations while sparing the wild-type protein, thereby reducing side effects like hyperglycemia [5] [1].
- **Dual Inhibition Strategy:** Dual PI3K/mTOR inhibitors like GSK1059615 and Apitolisib (GDC-0980) aim to more completely shut down the pathway and prevent resistance mechanisms that can arise from inhibiting only one node [4] [6].

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